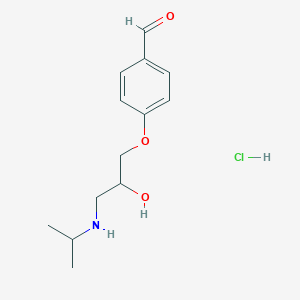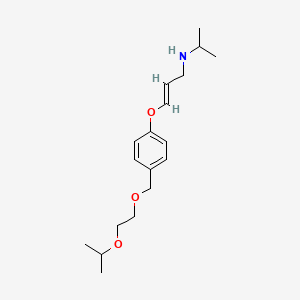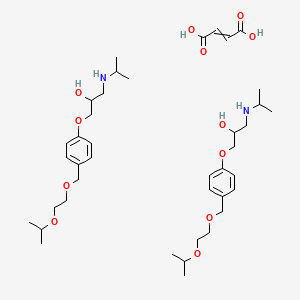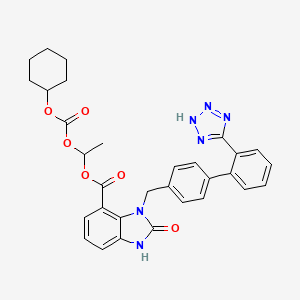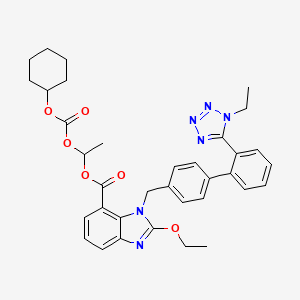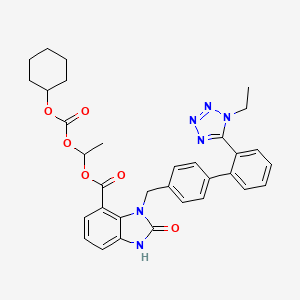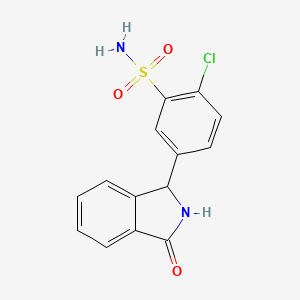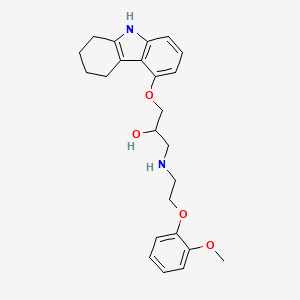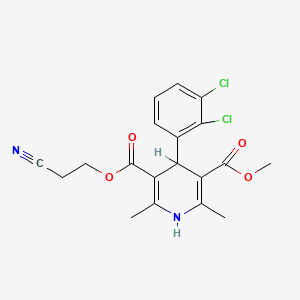
4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester” is a chemical substance with the CAS number 110962-94-2 . It is an impurity of Amlodipine, a dihydropyridine calcium channel blocker . The activity of this compound resides mainly in the (-)-isomer .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 409.26 . Its predicted boiling point is 552.6±50.0 °C, and its predicted density is 1.317±0.06 g/cm3 . The predicted pKa value is 2.54±0.70 .科学的研究の応用
Pharmaceuticals
“4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester” is an impurity of Amlodipine , a dihydropyridine calcium channel blocker .
Method of Application
This compound is synthesized and appears in the brain after the administration of disulfiram .
Results or Outcomes
The compound does not inhibit aldehyde dehydrogenase but has been shown to be a partial non‐competitive inhibitor of the N ‐methyl‐D‐aspartic acid glutamate (Glu) receptor .
Neuroscience
This compound has been used in the study of brain neurotransmitters .
Method of Application
A CE‐LIF method based on derivatization with napthalene‐2,3‐dicarboxyaldehyde is used to simultaneously detect both neurotransmitter amino acids and carbamathione in brain microdialysis samples .
Results or Outcomes
The method was used to monitor carbamathione and the amino acid neurotransmitters in brain microdialysis samples from the nucleus accumbens after the administration of an intravenous dose of the drug (200 mg/kg) and revealed a carbamathione‐induced change in GABA and Glu levels .
Antihypertensive Drugs
This compound is used in the production of antihypertensive drugs .
Method of Application
The compound is synthesized and used as an impurity in the production of Amlodipine, a dihydropyridine calcium channel blocker .
Results or Outcomes
The compound contributes to the efficacy of Amlodipine as an antihypertensive drug .
High Power Applications
This compound has been used in the study of high power applications .
Method of Application
A method based on confined magnetic field-based sputtering at different oxygen flow rates is used to fabricate NiO/β-Ga2O3 heterojunctions .
Results or Outcomes
The method was used to monitor the change in the valence of Ni valent with Ni2+ and Ni3+ of NiO films for the different oxygen flow rates .
Organic Solar Cells
This compound has been used in the development of organic solar cells .
Method of Application
The compound is incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the intramolecular charge transfer (ICT) interactions and the photothermal conversion performance are investigated .
Results or Outcomes
Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
Diesel Particle Filter Applications
This compound has been used in the study of diesel particle filter applications .
Method of Application
The compound is used in the study of the loaded SDPF, compared with the empty one .
Results or Outcomes
The loaded SDPF shows slower NOx reduction and higher NH3 after SWON because of the use of part of NO2 for soot oxidation and consequently less NO2-availability for the deNOx-reactions .
特性
IUPAC Name |
5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCOGJGSSDCCEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

